molecular formula C22H18ClN5O B2921057 (E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 326007-30-1

(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2921057
CAS No.: 326007-30-1
M. Wt: 403.87
InChI Key: GSNJOGAFNOWEQG-ZVHZXABRSA-N
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Description

(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical research reagent featuring a pyrido[1,2-a]pyrimidin-4-one core, a scaffold recognized for its diverse biological significance in medicinal chemistry . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Research Applications and Value: The core pyridopyrimidine structure is a privileged scaffold in drug discovery, known to exhibit a wide range of biological activities. This makes derivatives valuable for investigating new therapeutic agents, particularly in oncology . The structural motif is a key component in known chemotherapeutic agents and is the subject of ongoing research for the development of novel anticancer treatments . Furthermore, hybridization of pharmacophores, such as the integration of different heterocyclic systems into a single molecule, is a established strategy in multi-target drug design aimed at overcoming drug resistance and reducing side effects in areas like cancer treatment . Handling and Safety: This product is strictly for research use in a laboratory setting. It is not for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment (PPE), adhering to all standard laboratory safety protocols.

Properties

IUPAC Name

2-(3-chloroanilino)-9-methyl-3-[(E)-(phenylhydrazinylidene)methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O/c1-15-7-6-12-28-21(15)26-20(25-18-11-5-8-16(23)13-18)19(22(28)29)14-24-27-17-9-3-2-4-10-17/h2-14,25,27H,1H3/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNJOGAFNOWEQG-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NNC3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=N/NC3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be represented structurally as follows:

 E 2 3 chlorophenyl amino 9 methyl 3 2 phenylhydrazono methyl 4H pyrido 1 2 a pyrimidin 4 one\text{ E 2 3 chlorophenyl amino 9 methyl 3 2 phenylhydrazono methyl 4H pyrido 1 2 a pyrimidin 4 one}

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study assessed the compound's activity against several human cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and A375 (melanoma). The results indicated:

Cell LineIC50 (μM)Apoptosis Induction (%)
HCT1166.43 ± 0.7228.35
A5499.62 ± 1.14Not reported
A3758.07 ± 1.36Not reported

These results suggest that the compound not only inhibits cell proliferation but also enhances apoptosis significantly compared to standard treatments like erlotinib, which exhibited higher IC50 values (17.86 ± 3.22 μM for HCT116) .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of epidermal growth factor receptor (EGFR) pathways. The compound demonstrated an IC50 value of 2.80 ± 0.52 μM for EGFR inhibition, indicating a potent interaction that may contribute to its anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Various derivatives have been synthesized and tested for their antibacterial and antifungal activities.

Summary of Antimicrobial Studies

Research indicates that certain structural modifications enhance the antimicrobial efficacy of pyrido[1,2-a]pyrimidine derivatives:

Compound VariantAntibacterial ActivityAntifungal Activity
Base CompoundModerateWeak
Chlorinated VariantHighModerate

The chlorinated variant exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that halogenation may enhance biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrido[1,2-a]pyrimidine scaffold can lead to enhanced potency against cancer cells and pathogens.

Key Findings in SAR Studies

  • Chlorination : Enhances both anticancer and antimicrobial properties.
  • Hydrazone Linkage : The presence of hydrazone groups contributes positively to biological activity.
  • Substituent Variability : Varying the phenyl groups can modulate potency and selectivity toward different biological targets .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Substituents at Positions 2, 3, and 9 Key Functional Groups Molecular Weight (g/mol)
Target Compound 2: (3-chlorophenyl)amino; 3: (E)-phenylhydrazono methyl; 9: methyl Chlorophenyl, hydrazone, methyl ~425 (estimated)
9-Methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2: phenethylamino; 3: (E)-phenethylimino methyl; 9: methyl Phenethyl, imino, methyl 410.52
2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 2: 3-fluoro-4-methoxyphenyl; 7: tetrahydropyridinyl Fluorophenyl, methoxy, tetrahydropyridine ~438 (estimated)
3-(3-Fluorophenyl)-6-methyl-2-[1-(9H-purin-6-ylamino)propyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2: purinylamino propyl; 3: 3-fluorophenyl; 6: methyl Purine, fluorophenyl, methyl ~464 (estimated)

Key Observations:

Substituent Diversity: The 3-chlorophenyl group in the target compound contrasts with fluorophenyl () or methoxyphenyl () moieties in analogues. Chlorine’s higher electronegativity and larger atomic radius may enhance hydrophobic interactions compared to fluorine .

Stereochemical Considerations :

  • The (E)-configuration of the hydrazone group in the target compound ensures spatial alignment distinct from Z-isomers, which could affect receptor binding . Computational studies using density functional theory (DFT) could predict stability differences between isomers .

Biological Relevance: Compounds with halogenated aryl groups (e.g., 3-chloro, 3-fluoro) often exhibit enhanced pharmacokinetic profiles due to improved membrane permeability and metabolic resistance .

Physicochemical and Computational Comparisons

Table 2: Computed and Experimental Properties

Property Target Compound Compound Compound
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~2.5 (purine reduces LogP)
Hydrogen Bond Acceptors 6 5 9 (purine increases HBAs)
Topological Polar Surface Area (TPSA) ~90 Ų ~75 Ų ~130 Ų

Key Findings:

  • The target compound’s higher LogP compared to ’s analogue aligns with the chlorine atom’s lipophilicity .
  • TPSA differences reflect substituent polarity: the phenylhydrazono group (target) increases polar surface area relative to imino groups () but remains lower than purine-containing derivatives () .

Similarity Analysis Using Structural Fingerprints

  • Tanimoto Coefficient (Tc) :
    • The target compound likely shares moderate Tc values (~0.6–0.7) with and analogues due to core scaffold similarity.
    • Lower Tc (~0.4) with ’s purine derivative highlights divergent pharmacophoric features .
  • Graph-Based Comparisons: Subgraph isomorphism analysis would identify the shared pyrido-pyrimidinone core but distinguish side-chain functional groups .

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